Desacetyldiltiazem-d5 HCl
Description
Contextualization of Desacetyldiltiazem as a Key Biotransformation Product and Degradation Impurity of Diltiazem (B1670644)
Diltiazem, a calcium channel blocker, undergoes extensive metabolism in the body, primarily in the liver. pfizer.comhres.ca One of the main metabolic pathways is deacetylation, a hydrolysis reaction facilitated by plasma and tissue esterases, which results in the formation of Desacetyldiltiazem. hres.cahres.canih.gov This biotransformation is significant as Desacetyldiltiazem is not an inert byproduct; it is an active metabolite that retains a portion of the pharmacological activity of the parent drug, exhibiting 25% to 50% of the coronary vasodilator potency of Diltiazem. pfizer.comhres.cahres.ca Plasma concentrations of Desacetyldiltiazem can reach 10% to 20% of the parent drug levels. pfizer.comhres.cahres.ca
In addition to its role as a metabolite, Desacetyldiltiazem is also a known degradation impurity of Diltiazem. jrespharm.comgoogle.com Diltiazem is susceptible to hydrolysis, particularly in aqueous solutions, leading to its degradation via o-deacetylation to form Desacetyldiltiazem. jrespharm.comgoogle.comresearchgate.netdergipark.org.tr This degradation can affect the stability and potency of pharmaceutical formulations. researchgate.netimpactfactor.org The formation of this impurity is a critical quality attribute monitored during the manufacturing and storage of Diltiazem products. jrespharm.comdergipark.org.trimpactfactor.org
Table 1: Metabolic Profile of Diltiazem
| Parent Drug | Key Metabolite | Formation Pathway | Pharmacological Activity of Metabolite |
|---|---|---|---|
| Diltiazem | Desacetyldiltiazem | Deacetylation (via esterases) | 25-50% of Diltiazem's coronary vasodilator activity. pfizer.comhres.cahres.ca |
Principles and Advantages of Stable-Isotope Labeled (SIL) Compounds in Contemporary Research
Stable-isotope labeled (SIL) compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comtocris.com This substitution results in an increase in the molecular mass of the compound without significantly altering its chemical properties, structure, or biological behavior. moravek.comacanthusresearch.com This unique characteristic allows SIL compounds to serve as ideal tracers and internal standards in a wide array of research applications. symeres.commoravek.com
The primary advantage of using SIL compounds is the enhanced accuracy and precision they bring to quantitative analysis, especially when coupled with mass spectrometry (MS). symeres.commusechem.comcrimsonpublishers.com In a technique known as isotope dilution mass spectrometry, a known quantity of a SIL compound is added to a sample. Because the labeled standard behaves almost identically to the unlabeled analyte during sample extraction, cleanup, and ionization, it can effectively compensate for sample loss and variations in instrument response, such as matrix effects. musechem.comcrimsonpublishers.comrsc.orgsigmaaldrich.com This leads to more reliable and reproducible quantification. acanthusresearch.commusechem.com
Table 2: Advantages of SIL Compounds in Research
| Feature | Advantage | Research Application |
|---|---|---|
| Mass Difference | Allows differentiation from the unlabeled analyte by mass spectrometry. | Quantitative proteomics, metabolomics, environmental analysis. symeres.commoravek.com |
| Chemical Equivalence | Co-elutes with the analyte and experiences similar matrix effects and extraction recovery. tocris.comsigmaaldrich.com | Bioanalysis, pharmacokinetic studies, clinical diagnostics. moravek.comsigmaaldrich.com |
| Non-Radioactive | Safe for use in living systems and does not require special handling for radioactivity. tocris.commoravek.com | Drug metabolism and pharmacokinetic (DMPK) studies in humans. tocris.comnih.gov |
| High Precision | Reduces analytical variability, leading to highly accurate and precise measurements. musechem.comcrimsonpublishers.comrsc.org | Therapeutic drug monitoring, biomarker quantification. moravek.com |
Role of Desacetyldiltiazem-d5 HCl as a Reference Material and Internal Standard in Quantitative Chemical Analysis
This compound serves a crucial function as both a certified reference material (CRM) and an internal standard for the quantitative analysis of Desacetyldiltiazem. clearsynth.comsigmaaldrich.comsigmaaldrich.com As a CRM, it provides a highly characterized and reliable standard for calibrating analytical instruments and validating analytical methods, ensuring the accuracy and comparability of results across different laboratories. sigmaaldrich.comsigmaaldrich.com
Its most prominent role is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.comcrimsonpublishers.com When analyzing biological samples like blood or plasma for the presence of Desacetyldiltiazem, a known amount of this compound is added at an early stage of sample preparation. sigmaaldrich.com The five deuterium atoms give it a mass shift of +5 atomic mass units compared to the unlabeled analyte, allowing the mass spectrometer to detect and measure both compounds simultaneously while distinguishing between them. acanthusresearch.com Because the SIL-IS and the analyte have nearly identical physicochemical properties, any loss during sample processing or fluctuation in the MS signal will affect both equally. acanthusresearch.comsigmaaldrich.com The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for these variations and yields a highly accurate measurement of the analyte's concentration. musechem.comcrimsonpublishers.com
Scope and Significance in Analytical Chemistry and Drug Metabolism Studies
The use of this compound is of significant importance in both analytical chemistry and drug metabolism studies, ensuring the generation of robust and reliable data.
In analytical chemistry , this compound is essential for the development and validation of sensitive and specific quantitative assays for Desacetyldiltiazem. clearsynth.comevitachem.com The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis, as it significantly improves the accuracy, precision, and ruggedness of LC-MS/MS methods. musechem.comcrimsonpublishers.com This is critical for applications such as pharmaceutical quality control, where the levels of impurities and metabolites must be accurately determined. clearsynth.com
Properties
Molecular Formula |
C20H19D5N2O3S.HCl |
|---|---|
Molecular Weight |
413.97 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Desacetyldiltiazem D5 Hcl
Established Synthetic Pathways for Unlabeled Desacetyldiltiazem Hydrochloride
The synthesis of unlabeled desacetyldiltiazem hydrochloride serves as the foundation for producing its isotopically labeled counterpart. A common and established pathway begins with the reaction of 2-aminothiophenol (B119425) with a suitable precursor to form the core benzothiazepinone ring structure. chemicalbook.com
A key intermediate is cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, often referred to as the "hydroxy lactam". This intermediate is then N-alkylated to introduce the side chain. The alkylation is typically achieved by reacting the hydroxy lactam with 2-(dimethylamino)ethyl chloride hydrochloride in the presence of a base, such as potassium carbonate, in a suitable solvent like ethyl acetate (B1210297). chemicalbook.com The reaction mixture is heated under reflux to drive the reaction to completion. After the reaction, the solvent is removed, and the crude product is purified by chromatography to yield the N-alkylated product, which is desacetyldiltiazem. chemicalbook.com Finally, the hydrochloride salt is formed by treating the purified base with anhydrous hydrogen chloride in a solvent like methanol (B129727), followed by precipitation with a non-polar solvent such as ether. chemicalbook.com
Table 1: Key Steps in the Synthesis of Unlabeled Desacetyldiltiazem HCl
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Ring Formation | 2-Aminothiophenol, Cyclic sulfite (B76179) derivative | Fe3+-clay, Xylene, Reflux | cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one |
| 2. N-Alkylation | Hydroxy lactam intermediate, 2-(Dimethylamino)ethyl chloride hydrochloride | K2CO3, Ethyl acetate, Reflux | Desacetyldiltiazem (free base) |
| 3. Salt Formation | Desacetyldiltiazem (free base) | Anhydrous HCl, Methanol/Ether | Desacetyldiltiazem Hydrochloride |
Methodologies for Deuterium (B1214612) Incorporation at Specific Sites
The synthesis of Desacetyldiltiazem-d5 HCl requires the strategic incorporation of five deuterium atoms. The most efficient approach is to use a deuterated building block during the N-alkylation step. This late-stage introduction of the isotopic label is often preferred to maximize efficiency and minimize the potential for isotopic scrambling. acs.org
For this compound, a deuterated version of the alkylating agent, such as 2-(dimethylamino-d5)ethyl chloride hydrochloride, would be utilized. The synthesis of this deuterated reagent can be achieved through several methods. One common strategy is the reductive amination of a deuterated aldehyde or ketone with a deuterated amine source, or the use of deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). researchgate.net
Another approach is through hydrogen-deuterium (H/D) exchange reactions, where protons on a precursor molecule are replaced with deuterons from a deuterium source like D2O, often catalyzed by a transition metal such as palladium or ruthenium. nih.gov For the specific labeling pattern in Desacetyldiltiazem-d5, the deuterium atoms are typically located on the N-methyl groups and/or the ethyl bridge of the side chain. Using a pre-labeled starting material like 2-(dimethylamino-d5)ethyl chloride ensures precise and high-level incorporation of the deuterium atoms at the desired positions. acs.orgresearchgate.net
The N-alkylation reaction proceeds as described for the unlabeled compound, but with the deuterated alkylating agent.
Reaction: cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one + 2-(dimethylamino-d5)ethyl chloride hydrochloride → Desacetyldiltiazem-d5
This method ensures that the deuterium labels are in a stable position, not prone to back-exchange under typical analytical or physiological conditions. nih.gov
Characterization and Purity Assessment of this compound
Following synthesis, a rigorous characterization and purity assessment is essential to confirm the identity, purity, and isotopic enrichment of this compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of the compound. researchgate.netnih.gov The analysis separates the target compound from any starting materials, by-products, or other impurities. The percentage of the main synthesis impurity, the unlabeled Desacetyldiltiazem hydrochloride, is a key parameter to be checked. researchgate.net
Mass Spectrometry (MS) is used to confirm the molecular weight of the labeled compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, confirming the incorporation of the five deuterium atoms. nih.gov The mass spectrum will show a molecular ion peak that is 5 Daltons higher than the unlabeled analog. MS is also critical for determining the isotopic purity by analyzing the relative abundance of ions corresponding to different numbers of deuterium atoms (e.g., d0 to d5). nih.govelifesciences.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is employed to confirm the precise location of the deuterium labels. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly diminished. This confirms that the deuterium incorporation occurred at the intended sites on the dimethylaminoethyl side chain. nih.gov
Table 2: Analytical Techniques for Characterization of this compound
| Technique | Purpose | Expected Result |
|---|---|---|
| HPLC | Chemical Purity | A single major peak, indicating high purity (typically >98%). |
| Mass Spectrometry (MS) | Molecular Weight & Isotopic Purity | Molecular ion peak corresponding to C₂₀H₁₉D₅N₂O₃S·HCl. High isotopic enrichment (>99% d5). |
| ¹H NMR | Structural Confirmation & Label Location | Absence of proton signals at the deuterated positions on the side chain. |
| ¹³C NMR | Structural Confirmation | Confirms the carbon skeleton of the molecule. |
Stereochemical Considerations in Synthesis and Analytical Applications
The pharmacological activity of diltiazem (B1670644) and its metabolites is highly dependent on their stereochemistry. The therapeutically active form of diltiazem is the (+)-cis-isomer, which has the (2S, 3S) absolute configuration. researchgate.netnih.gov Consequently, its metabolite, desacetyldiltiazem, must also possess this specific stereochemistry to be a relevant standard.
The synthesis must therefore be stereoselective, starting with or creating the correct cis-(2S, 3S) configuration at the two chiral centers of the benzothiazepinone ring. This stereochemical integrity must be maintained throughout the synthetic sequence.
In analytical applications, particularly in pharmacokinetic studies, it is often necessary to separate and quantify different stereoisomers. Chiral separation techniques are essential for this purpose. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for resolving the enantiomers of diltiazem and its related compounds. rsc.orgunife.it Micellar electrokinetic chromatography employing chiral surfactants, such as bile salts, has also been successfully used to achieve chiral separation. nih.gov The use of a stereochemically pure this compound internal standard is critical for the accurate quantification of the (2S, 3S)-desacetyldiltiazem enantiomer in biological matrices.
In Vitro and Preclinical Metabolic Investigations of Desacetyldiltiazem
Enzymatic Deacetylation of Diltiazem (B1670644) to Form Desacetyldiltiazem
The primary step in the formation of desacetyldiltiazem is the enzymatic hydrolysis of the acetyl group from diltiazem. This reaction is catalyzed by esterases. drugbank.com In preclinical models, particularly in rats, diltiazem is rapidly deacetylated to desacetyldiltiazem. nih.gov This metabolic step is a significant route of diltiazem's initial biotransformation. nih.govpfizermedical.com
Identification of Contributing Metabolic Enzymes and Pathways
The metabolism of diltiazem is primarily mediated by the cytochrome P450 (CYP) enzyme system and various esterases. drugbank.comnih.gov While CYP enzymes, such as CYP3A4 and CYP2D6, are mainly responsible for the N-demethylation and O-demethylation of diltiazem, deacetylation is carried out by carboxylesterases (Ces). drugbank.comnih.gov
The pathways involved in diltiazem metabolism are summarized below:
Tissue-Specific Metabolism of Diltiazem to Desacetyldiltiazem in Experimental Models (e.g., Hepatic, Intestinal, Extrahepatic Microsomes and Homogenates)
The metabolism of diltiazem to desacetyldiltiazem demonstrates significant tissue specificity in preclinical models. In vitro studies using rat tissues have shown that the jejunum extensively metabolizes diltiazem, with desacetyldiltiazem being the principal metabolite formed. nih.gov This indicates a crucial role of the small intestine in the first-pass metabolism of diltiazem.
Furthermore, comparative studies using microsome preparations from various tissues have revealed that diltiazem deacetylase activity is predominantly located in the liver and small intestine of rats. nih.govresearchgate.net In contrast, renal and pulmonary microsomes from rats, as well as liver, intestinal, renal, and pulmonary microsomes from humans, monkeys, dogs, and mice, did not exhibit this activity. nih.govresearchgate.net This highlights a distinct species- and tissue-specific metabolic profile for the deacetylation of diltiazem.
The following table summarizes the observed diltiazem deacetylase activity in different tissues and species:
Further Biotransformations and Fate of Desacetyldiltiazem in Preclinical In Vitro Systems
Once formed, desacetyldiltiazem can undergo further metabolic transformations. In vitro studies have identified several subsequent metabolites. Desacetyldiltiazem can be further metabolized to desacetyl-N-monodesmethyldiltiazem, desacetyl-O-desmethyldiltiazem, and desacetyl-N,O-desmethyldiltiazem. pfizermedical.com These biotransformations involve N-demethylation and O-demethylation reactions, likely catalyzed by CYP enzymes. drugbank.comnih.gov
Studies in isolated rat hepatocytes have shown that desacetyldiltiazem (M1) can inhibit the biotransformation of the parent drug, diltiazem, suggesting a potential for metabolite-parent drug interaction. nih.gov The apparent inhibitory constant (Ki) for desacetyldiltiazem on diltiazem disappearance was determined to be 608 µM. nih.gov
Mechanistic Studies on Metabolite Transport and Efflux in Ex Vivo Models (e.g., P-glycoprotein-mediated efflux)
Mechanistic studies have revealed that the transport and efflux of desacetyldiltiazem are influenced by drug transporters, particularly P-glycoprotein (P-gp). nih.gov In vitro experiments using rat jejunum mounted in a twin chamber system demonstrated that desacetyldiltiazem is a substrate for P-gp-mediated efflux. nih.gov
The flux rate of desacetyldiltiazem from the serosal to the luminal compartment was found to be 6- to 7-fold higher than in the opposite direction, indicating active efflux. nih.gov This P-gp-mediated efflux was dose-dependently inhibited by the co-administration of verapamil, a known P-gp inhibitor, and a P-gp monoclonal antibody. nih.gov These findings suggest that P-gp plays a significant role in the intestinal disposition of desacetyldiltiazem, potentially limiting its systemic absorption.
Degradation Chemistry and Stability Profiling of Desacetyldiltiazem
Desacetyldiltiazem as a Primary Degradation Product of Diltiazem (B1670644) Hydrochloride
Desacetyldiltiazem is recognized as the major degradation impurity of Diltiazem Hydrochloride. researchgate.netimpactfactor.org Its formation is predominantly the result of the hydrolysis of the ester group in the diltiazem molecule. researchgate.netimpactfactor.org This reaction can occur in aqueous media, making Diltiazem HCl a poorly stable drug, which presents challenges during the preparation and storage of its formulations. researchgate.netimpactfactor.org The presence of Desacetyldiltiazem is a key indicator of the degradation of diltiazem, and it is routinely monitored in stability studies. impactfactor.org While it is also an active metabolite, its pharmacological activity is noted to be only about a quarter to half of that of the parent drug. researchgate.netnih.gov
Forced Degradation Studies
Forced degradation, or stress testing, is essential for elucidating the degradation pathways and demonstrating the specificity of analytical methods. lubrizolcdmo.com Such studies on Diltiazem Hydrochloride invariably involve the analysis of Desacetyldiltiazem formation and its own stability under various stress conditions. d-nb.info
The hydrolysis of Diltiazem Hydrochloride's acetate (B1210297) ester moiety is a primary degradation pathway that leads to the formation of Desacetyldiltiazem. researchgate.netresearchgate.net This process is susceptible to catalysis under both acidic and basic conditions. researchgate.netnih.gov
Acidic Conditions: In acidic environments (e.g., 0.5 N HCl at 80°C), Diltiazem shows significant degradation. d-nb.info Studies have shown that after three hours at 60°C in 1N HCl, the recovery of Diltiazem hydrochloride was 86.81%, while Desacetyldiltiazem hydrochloride's recovery was significantly lower at 61.13%, indicating its own instability in acidic media. The hydrolysis rate is relatively slow, with a minimum rate observed around pH 3.5-5. researchgate.netresearchgate.net
Neutral Conditions (Hydrolysis): In neutral aqueous solutions (hydrolysis at 60°C for 24 hours), Diltiazem is comparatively more stable. The recovery for Diltiazem hydrochloride was 99.27%, while for Desacetyldiltiazem hydrochloride it was 89.15%. This indicates that while hydrolysis occurs, the rate is much slower than under acidic or basic catalysis.
The general trend for the degradation of Diltiazem hydrochloride under stress conditions is: basic > heat > acidic > oxidative > hydrolysis. It is also noted that the degradation process for Desacetyldiltiazem hydrochloride under these same stress conditions is often faster and more intensive than for Diltiazem hydrochloride itself. researchgate.net
| Stress Condition | Recovery % for Diltiazem Hydrochloride | Recovery % for Desacetyldiltiazem Hydrochloride |
|---|---|---|
| Basic Stress | 45.94% | 35.97% |
| Heat | 84.67% | 69.92% |
| Acidic Stress | 86.81% | 61.13% |
| Oxidative Stress | 91.14% | 51.33% |
| Hydrolysis (Neutral) | 99.27% | 89.15% |
Data adapted from a study on stress testing and stability of Diltiazem hydrochloride and Desacetyl diltiazem hydrochloride.
Diltiazem is susceptible to oxidative degradation. veeprho.com Under oxidative stress conditions (e.g., hydrogen peroxide), Diltiazem N-oxide is a known degradation product. veeprho.com In forced degradation studies, Diltiazem hydrochloride showed a recovery of 91.14%, whereas Desacetyldiltiazem hydrochloride was significantly less stable with a recovery of only 51.33%. Another major product formed during photolytic degradation, which can involve oxidative processes, is Diltiazem-S-oxide. researchgate.netnih.gov
Thermal Degradation: Diltiazem shows considerable degradation under dry heat conditions. When subjected to heat, the recovery of Diltiazem hydrochloride was 84.67%, and the recovery of Desacetyldiltiazem hydrochloride was 69.92%, indicating that both compounds are thermally labile.
Photolytic Degradation: Diltiazem is sensitive to light. researchgate.net Photodegradation studies using UVA-UVB radiation have identified Diltiazem-S-oxide as the main photoproduct. nih.gov However, exposure to UV-C radiation appears to follow a different pathway, resulting in Desacetyl diltiazem as the primary photoproduct. researchgate.net In general, Diltiazem shows significant degradation under photolytic conditions. researchgate.net
Kinetics of Desacetyldiltiazem Formation and Degradation
The kinetics of Diltiazem Hydrochloride hydrolysis to form Desacetyldiltiazem have been investigated across various pH levels and temperatures. nih.gov The decomposition of diltiazem generally follows pseudo-first-order kinetics. researchgate.net The reaction is subject to specific acid- and base-catalysis, with the drug demonstrating relative stability in the pH range of 3 to 6, and optimal stability around pH 5. nih.govresearchgate.net The rate of degradation increases significantly at pH values above 8. researchgate.net The degradation of Desacetyldiltiazem itself is also pH-dependent and can involve competitive processes like epimerization and ring decomposition. Thermodynamic parameters for the hydrolysis reaction, such as the energy and enthalpy of activation, have also been determined. researchgate.netnih.gov
Impurity Profiling and Identification of Unknown Degradants Associated with Diltiazem and Desacetyldiltiazem
Impurity profiling is crucial for ensuring the safety and quality of pharmaceutical products. d-nb.info For Diltiazem, this involves identifying and quantifying process-related impurities and degradation products. synthinkchemicals.com Besides Desacetyldiltiazem, other known related substances and degradants include Diltiazem N-oxide, O-Demethylated diltiazem, and N-Desmethyl diltiazem. veeprho.com
Forced degradation studies are instrumental in identifying potential unknown degradants that may form during the shelf life of the product. d-nb.info Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) are used for the detection, isolation, and structural elucidation of these impurities. orientjchem.orgresearchgate.net For instance, studies have identified and characterized novel impurities in Diltiazem drug substances, such as 2-(4-methoxyphenyl)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] veeprho.comsynzeal.comthiazepin-3-yl acetate (DTZ-I) and 2-(4-methoxyphenyl)-4-oxo-5-vinyl-2,3,4,5-tetrahydrobenzo[b] veeprho.comsynzeal.comthiazepin-3-yl acetate (DTZ-II). orientjchem.org It has also been noted that under certain analytical conditions, such as gas chromatography with methanol (B129727) as an injection solvent, Desacetyldiltiazem can be formed as an analytical artifact, which must be considered during impurity profiling. researchgate.net
Strategies for Enhancing Chemical Stability in Research Formulations.
The inherent chemical instability of Desacetyldiltiazem, primarily its susceptibility to hydrolysis and oxidation, necessitates the implementation of robust stabilization strategies in research formulations. researchgate.netimpactfactor.org The primary degradation pathway for the parent compound, diltiazem, is hydrolysis into desacetyldiltiazem, indicating that the ester functional group is a key site of instability. researchgate.netresearchgate.net Therefore, formulation strategies for Desacetyldiltiazem-d5 HCl focus on mitigating these degradation routes to ensure the integrity and reliability of research findings. These strategies encompass controlling the formulation's microenvironment, selecting appropriate excipients, and employing advanced formulation and packaging techniques. consensus.app
A foundational step in enhancing stability involves comprehensive studies during formulation development, including assessments of pH, solubility, thermal stability, and photostability. pharmaguideline.com Understanding the degradation kinetics is crucial; studies on the parent compound, diltiazem, show that its decomposition follows pseudo-first-order kinetics and is highly pH-dependent, with optimal stability observed around pH 5. researchgate.net This information provides a critical starting point for developing stable formulations of its metabolite.
pH Optimization and Buffer Selection
Controlling the pH of aqueous research formulations is one of the most effective strategies to slow down hydrolysis. pharmaguideline.com The rate of hydrolytic degradation is often catalyzed by hydrogen or hydroxide (B78521) ions. By maintaining the pH at a level where the compound exhibits maximum stability, the shelf-life of the formulation can be significantly extended. researchgate.net
Buffer Systems : The use of buffering agents is essential to maintain the desired pH. pharmaguideline.com Commonly used pharmaceutical buffers include citrate, acetate, and phosphate (B84403) systems. pharmaguideline.com The selection of a buffer depends on the target pH, the buffer's capacity, and its compatibility with the active compound and other excipients. For this compound, formulating in a buffered solution around pH 5 is a logical starting point based on data from its parent compound. researchgate.net
Excipient Selection and Compatibility
Moisture Management : Given the susceptibility to hydrolysis, controlling moisture content is critical, especially in solid formulations. impactfactor.orgcolorcon.com This can be achieved by using excipients with low water activity and by incorporating moisture trappers or desiccants, such as silica (B1680970) gel, in the packaging. pharmaguideline.comcolorcon.com Manufacturing processes that involve aqueous systems must be carefully controlled to avoid excessive moisture uptake by the final product. impactfactor.org
Antioxidants and Chelating Agents : To prevent oxidative degradation, which can be initiated by factors like light or the presence of trace metal ions, antioxidants and chelating agents are often included in formulations. pharmaguideline.com
Antioxidants : Compounds like ascorbic acid or tocopherol can be added to scavenge free radicals and inhibit oxidation reactions.
Chelating Agents : Agents such as Ethylenediaminetetraacetic acid (EDTA) can form complexes with metal ions, preventing them from catalyzing oxidative degradation. pharmaguideline.com
The table below summarizes key excipients and their roles in enhancing formulation stability.
| Excipient Category | Example(s) | Function in Formulation | Mechanism of Action |
| Buffering Agents | Citrate, Acetate, Phosphate | pH control | Maintains pH at a level of optimal stability, minimizing acid/base-catalyzed hydrolysis. pharmaguideline.com |
| Antioxidants | Ascorbic Acid, Tocopherol | Prevention of oxidation | Scavenges free radicals, protecting the active compound from oxidative degradation. |
| Chelating Agents | EDTA | Prevention of oxidation | Sequesters trace metal ions that can catalyze oxidative reactions. pharmaguideline.com |
| Moisture Trappers | Silica Gel, Anhydrous Fillers | Prevention of hydrolysis | Absorbs ambient moisture within the packaging or formulation, reducing water available for hydrolysis. pharmaguideline.comcolorcon.com |
| Stabilizers | HPMC, PVP | Improve solubility and stability | Can act as viscosity enhancers or form complexes to protect the active ingredient. pharmaguideline.com |
Advanced Formulation and Processing Techniques
Beyond standard excipient selection, several advanced formulation technologies can provide a protective barrier for sensitive molecules like this compound against environmental factors. pharmaguideline.com
Microencapsulation : This technique involves enclosing the active compound within a protective shell of another material, creating a physical barrier that reduces exposure to environmental factors like moisture, oxygen, and light. pharmaguideline.com
Solid Dispersions : Creating a solid dispersion of the compound in a polymer matrix can enhance stability by inhibiting molecular mobility and preventing chemical reactions. Hot-melt extrusion is a common method for preparing such dispersions. pharmaguideline.comresearchgate.net
Lyophilization (Freeze-Drying) : For compounds highly sensitive to water, lyophilization is an effective strategy. This process removes water from the formulation at low temperatures, significantly reducing the potential for hydrolysis and microbial growth, resulting in a stable, dry product.
Cyclodextrin (B1172386) Complexes : Forming inclusion complexes with cyclodextrins can protect the labile parts of a molecule from degradation by encapsulating them within the cyclodextrin cavity. This can also improve solubility. pharmaguideline.com
The following table outlines advanced strategies and their primary benefits for stabilization.
| Strategy | Description | Primary Stabilization Mechanism |
| Microencapsulation | Enclosing the active compound in a protective polymer shell. | Creates a physical barrier against environmental moisture, oxygen, and light. |
| Solid Dispersion | Dispersing the compound in an inert carrier matrix at the molecular level. | Enhances stability by reducing molecular mobility and preventing degradation reactions. pharmaguideline.com |
| Lyophilization | Removing water from the formulation via sublimation under vacuum. | Minimizes hydrolysis by removing the primary reactant (water). |
| Cyclodextrin Complexation | Forming an inclusion complex with the active compound. | Protects labile functional groups by encapsulating them within the cyclodextrin cavity. pharmaguideline.com |
Packaging and Storage Conditions
The final line of defense in maintaining chemical stability is appropriate packaging and storage. pharmaguideline.com
Light-Resistant Packaging : For photolabile compounds, packaging in amber-colored glass or UV-filtered containers is essential to prevent photodegradation. pharmaguideline.com
Moisture-Proof Packaging : Materials with low moisture permeability, such as alu-alu blisters for solid forms, help protect against hydrolysis. pharmaguideline.com
Inert Atmosphere Packaging : To prevent oxidation, sensitive formulations can be packaged under an inert gas like nitrogen, which displaces oxygen from the container headspace. pharmaguideline.com
By systematically applying these strategies—from controlling the chemical microenvironment with buffers and antioxidants to employing advanced formulation and packaging technologies—the chemical stability of this compound in research formulations can be significantly enhanced, ensuring the accuracy and reproducibility of experimental results.
Advanced Analytical Methodologies and Applications Utilizing Desacetyldiltiazem D5 Hcl
Role as a Stable-Isotope Labeled Internal Standard (SIL-IS)
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibration standards, and quality controls. It is used to correct for the variability inherent in sample processing and instrumental analysis. biopharmaservices.com Stable-isotope labeled internal standards are considered the gold standard in quantitative mass spectrometry because their behavior is nearly identical to that of the unlabeled analyte. nih.govwuxiapptec.com
The primary function of a SIL-IS like Desacetyldiltiazem-d5 HCl is to improve the accuracy and precision of quantitative methods. biopharmaservices.com Because it is structurally identical to the analyte (desacetyldiltiazem) apart from the isotopic substitution, it has the same extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. chromatographyonline.com Any physical loss of the analyte during sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, will be mirrored by a proportional loss of the SIL-IS. wuxiapptec.com
Furthermore, fluctuations in instrument performance, such as variations in injection volume or drifts in detector sensitivity, affect both the analyte and the SIL-IS equally. biopharmaservices.com Quantification is based on the ratio of the analyte's response to the IS's response. By normalizing the analyte's signal to that of the co-eluting, chemically identical internal standard, this ratio remains constant despite variations in sample preparation or instrument conditions. wuxiapptec.com This normalization process significantly reduces the coefficient of variation (%CV) and improves the precision of the measurements, ensuring that the calculated concentrations are accurate and reproducible. scispace.com
Biological samples such as plasma, serum, or urine are highly complex matrices containing numerous endogenous components like salts, lipids, and proteins. During electrospray ionization (ESI) in LC-MS/MS, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. chromatographyonline.com This phenomenon, known as the matrix effect, is a significant source of variability and inaccuracy in bioanalysis.
A SIL-IS is the most effective tool to compensate for matrix effects. tandfonline.com this compound, when used as an internal standard for the analysis of desacetyldiltiazem, co-elutes from the liquid chromatography column at virtually the same time as the analyte. Consequently, both the analyte and the SIL-IS are exposed to the same interfering components from the matrix as they enter the mass spectrometer's ion source. chromatographyonline.com Any suppression or enhancement of the ionization process affects both compounds to the same degree. tandfonline.com Because the final calculation is based on the ratio of the two signals, the variability introduced by the matrix effect is effectively canceled out, leading to a more accurate and reliable quantification of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Developing and validating a robust LC-MS/MS method is essential for the reliable quantification of drugs and metabolites in biological samples. jneonatalsurg.com The use of this compound as an internal standard is integral to this process, ensuring the method's performance meets stringent regulatory guidelines. europa.eugmp-compliance.org
Effective chromatographic separation is crucial for resolving the analyte and its internal standard from endogenous matrix interferences and other related substances. nih.gov For diltiazem (B1670644) and its metabolites, including desacetyldiltiazem, reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is commonly employed. nih.govijpsr.com
Optimization involves selecting an appropriate stationary phase (column), mobile phase composition, and elution program (isocratic or gradient). C18 columns are frequently used due to their hydrophobicity, which provides good retention for these compounds. nih.govresearchgate.net The mobile phase typically consists of an aqueous component and an organic solvent. The aqueous portion often contains additives like ammonium (B1175870) acetate (B1210297) or formic acid to control pH and improve peak shape and ionization efficiency. ijpsr.com The organic phase is usually acetonitrile (B52724) or methanol (B129727). ijpsr.com The separation is fine-tuned by adjusting the ratio of organic to aqueous phase (in isocratic elution) or by programming a gradual change in this ratio over time (gradient elution) to ensure sharp, symmetrical peaks and a short run time. nih.govijpsr.com
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) nih.gov | Inertsil C18 (250 mm x 4.6 mm, 5 µm) orientjchem.org |
| Mobile Phase | 10 mM Ammonium Acetate Buffer : Acetonitrile (25:75, v/v) nih.gov | 0.1% Acetic Acid (Aq) : Acetonitrile (30:70, v/v) orientjchem.org |
| Flow Rate | 0.2 mL/min nih.gov | 1.0 mL/min orientjchem.org |
| Elution Mode | Isocratic nih.gov | Isocratic orientjchem.org |
| Run Time | 2.0 min nih.gov | Not Specified |
Mass spectrometric detection provides the high sensitivity and selectivity required for bioanalysis. jneonatalsurg.com Electrospray ionization (ESI) is the most common ionization technique for compounds like diltiazem and its metabolites, typically operated in positive ion mode ([M+H]⁺) due to the presence of basic nitrogen atoms that are readily protonated. nih.govijpsr.com
For quantitative analysis, tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (e.g., the protonated molecule of desacetyldiltiazem) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion resulting from the fragmentation is monitored in the third quadrupole. researchgate.net This process is highly specific, as only a compound that matches both the precursor and product ion masses will be detected, significantly reducing background noise. nih.gov The precursor-to-product ion transitions for the analyte (desacetyldiltiazem) and the SIL-IS (this compound) are optimized to achieve maximum signal intensity. The transition for the IS will be shifted by 5 mass units (due to the five deuterium (B1214612) atoms) from the analyte's transition. High-Resolution Mass Spectrometry (HRMS) can also be used to provide even greater specificity by measuring ion masses with very high accuracy, further distinguishing the analyte from potential interferences. orientjchem.org
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Diltiazem | 415.05 | 178.03 | ijpsr.com |
| Desacetyldiltiazem | 373.21 | 108.85 | ijpsr.com |
| Diltiazem-D4 (IS) | 419.22 | 314.0 | ijpsr.com |
| Desacetyldiltiazem-d5 (IS) | 378.2 | Hypothetical based on structure |
Note: The m/z value for Desacetyldiltiazem-d5 is projected based on the addition of 5 Daltons to the parent compound's mass.
Before a bioanalytical method can be used for sample analysis in regulated studies, it must undergo a thorough validation process to demonstrate its reliability, reproducibility, and accuracy. europa.euresearchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on the required validation parameters. europa.eugmp-compliance.org
Key validation parameters include:
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org
Accuracy: The closeness of the determined value to the nominal or known true value. It is often expressed as percent relative error (%RE). jchps.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the coefficient of variation (%CV). jchps.com
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. ijpsr.com
Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. nih.gov
Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). ijpsr.com
| Parameter | Diltiazem | Desacetyldiltiazem |
|---|---|---|
| Linearity Range (ng/mL) | 0.48 - 639.9 nih.gov | 0.24 - 320.7 nih.gov |
| LLOQ (ng/mL) | 0.48 nih.gov | 0.24 nih.gov |
| Intra-day Precision (%CV) | <10.0% nih.gov | <10.0% nih.gov |
| Inter-day Precision (%CV) | <10.0% nih.gov | <10.0% nih.gov |
| Accuracy (%RE) | Within ±10.0% nih.gov | Within ±10.0% nih.gov |
| Mean Recovery | 77.4% nih.gov | 74.5% nih.gov |
Data derived from a study by Dasandi et al. (2009). nih.gov
Validation of Quantitative Methods:
Linearity and Analytical Measurement Range
In bioanalytical method development, establishing linearity is fundamental to demonstrate that the instrumental response is directly proportional to the concentration of the analyte over a specified range. For methods quantifying diltiazem and its primary metabolite, desacetyldiltiazem, using a deuterated internal standard like this compound, the analytical measurement range is determined by preparing calibration curves.
A study developing a stability-indicating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for diltiazem and its metabolites in human plasma demonstrated excellent linearity. ijpsr.com The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity of the method was assessed by the correlation coefficient (r²), which should ideally be close to 1.
Table 1: Linearity and Range for Analytes Measured Using a Deuterated Internal Standard
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Diltiazem | 0.93 - 250.10 | > 0.99 |
| Desacetyldiltiazem | 0.15 - 40.69 | > 0.99 |
| N-desmethyl diltiazem | 0.24 - 64.00 | > 0.99 |
Data synthesized from a UPLC-MS/MS method validation study for diltiazem and its metabolites. ijpsr.com
Precision and Accuracy Assessment
Precision refers to the closeness of repeated measurements, typically expressed as the relative standard deviation (RSD), while accuracy reflects how close a measured value is to the true value, expressed as a percentage. The use of a deuterated internal standard like this compound is paramount for ensuring high precision and accuracy, as it compensates for variability during sample processing and instrumental analysis.
Validation studies for bioanalytical methods involve assessing both intra-day (within a single day) and inter-day (over several days) precision and accuracy. This is done by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. For a UPLC-MS/MS method for diltiazem and its metabolites, the intra- and inter-day precision and accuracy were reported to be within 10.0%. researchgate.net
Table 2: Intra-day and Inter-day Precision and Accuracy for Desacetyldiltiazem
| QC Level | Intra-day Precision (% RSD) | Intra-day Accuracy (%) | Inter-day Precision (% RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| Low | < 15 | 85-115 | < 15 | 85-115 |
| Medium | < 15 | 85-115 | < 15 | 85-115 |
| High | < 15 | 85-115 | < 15 | 85-115 |
Represents typical acceptance criteria for bioanalytical method validation.
Selectivity and Specificity
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. Specificity is the ultimate form of selectivity, indicating that the method measures only the intended analyte.
In LC-MS/MS analysis, the use of a stable isotope-labeled internal standard like this compound significantly enhances selectivity. This is because the internal standard co-elutes with the analyte but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise quantification of the analyte even if there are interfering peaks in the chromatogram. The specificity of the method is further ensured by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Robustness and Ruggedness
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, or instruments.
The use of a co-eluting, stable isotope-labeled internal standard like this compound inherently improves the robustness and ruggedness of a method. Because the internal standard and the analyte are chemically almost identical, they behave very similarly during extraction, chromatography, and ionization. researchgate.net This means that minor variations in factors like mobile phase composition, flow rate, or injection volume will affect both the analyte and the internal standard to a similar extent, leaving their peak area ratio—the basis for quantification—largely unchanged.
Sample Preparation Techniques for Various Research Matrices
The preparation of samples from complex matrices such as plasma, tissue homogenates, or other biological fluids is a critical step to remove interferences and concentrate the analyte before analysis. For the analysis of diltiazem and desacetyldiltiazem, liquid-liquid extraction (LLE) is a commonly employed technique.
In a validated UPLC-MS/MS method, a one-step LLE using methyl-t-butyl ether (MTBE) was utilized for the extraction of diltiazem, its metabolites, and the internal standard from human plasma. researchgate.net Another method employed a protein precipitation step followed by LLE. ijpsr.com The general procedure involves:
Adding the internal standard (this compound) to the biological sample.
Adding an extraction solvent (e.g., MTBE) and vortexing to facilitate the transfer of the analytes from the aqueous to the organic phase.
Centrifuging to separate the layers.
Evaporating the organic layer to dryness.
Reconstituting the residue in the mobile phase for injection into the LC-MS/MS system.
This process, coupled with the use of a deuterated internal standard, ensures high and reproducible recovery of the analyte from the matrix. ijpsr.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is more commonly used for the analysis of pharmaceutical compounds like diltiazem and its metabolites due to their polarity and thermal lability, GC-MS can also be employed, often requiring derivatization to increase the volatility of the analytes. In GC-MS methods, deuterated internal standards are considered the gold standard for quantitative analysis. researchgate.net
The use of a deuterated standard, such as this compound, is crucial in GC-MS to correct for variability in the derivatization reaction, injection volume, and potential matrix effects in the ion source. nih.gov The internal standard, being chemically similar to the analyte, will have a very similar chromatographic retention time and fragmentation pattern in the mass spectrometer. This allows for accurate quantification by comparing the ion signal of the analyte to that of the co-eluting deuterated standard, thereby improving the reliability and transferability of the quantitative protocol. nih.gov
Application in Preclinical and In Vitro Research Studies
This compound, a stable isotope-labeled analog of a primary diltiazem metabolite and impurity, serves as a critical analytical tool in advanced research. Its near-identical physicochemical properties to the unlabeled compound, combined with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based quantification. veeprho.comresearchgate.netckisotopes.com This ensures high precision and accuracy by correcting for variability during sample preparation and analysis. nih.govthermofisher.com
Quantification of Desacetyldiltiazem in In Vitro Metabolism Assays (e.g., Hepatocytes, Microsomes)
In preclinical drug development, understanding a compound's metabolic fate is essential. In vitro systems, such as liver microsomes and hepatocytes, are widely used to model hepatic metabolism. dls.com These systems contain the primary enzymes, like cytochrome P450s (CYPs), that are responsible for drug biotransformation. nih.govflinders.edu.au Diltiazem is known to be metabolized to Desacetyldiltiazem, and quantifying the rate and extent of this conversion is a key part of its metabolic profiling.
The use of this compound as an internal standard is fundamental to the accurate quantification of the Desacetyldiltiazem metabolite formed in these assays. In a typical workflow, a known concentration of this compound is spiked into the biological matrix (e.g., microsomal incubation quench) before sample extraction and analysis, commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because the labeled standard and the analyte behave almost identically during extraction, chromatography, and ionization, the ratio of their detector responses provides a highly reliable measure of the analyte's concentration. researchgate.netnih.gov This methodology effectively compensates for matrix effects and variations in instrument response, which are common challenges in bioanalysis. nih.govthermofisher.com
Table 1: Components of a Typical In Vitro Metabolism Assay for Diltiazem
| Component | Purpose | Role of this compound |
| Enzyme Source | (e.g., Human Liver Microsomes) Contains drug-metabolizing enzymes (CYPs) to simulate liver metabolism. researchgate.net | Not directly involved. |
| Substrate | (Diltiazem HCl) The parent drug being investigated for its metabolic pathway. | Not directly involved. |
| Cofactors | (e.g., NADPH) Required for the enzymatic activity of CYPs. researchgate.net | Not directly involved. |
| Quenching Solution | (e.g., Acetonitrile) Stops the enzymatic reaction at specific time points. | Added along with or after the quenching solution. |
| Internal Standard | (this compound) A known concentration is added to all samples and standards for accurate quantification. veeprho.com | Serves as a reference compound to correct for analytical variability. |
| Analytical System | (LC-MS/MS) Separates and detects the parent drug, the metabolite (Desacetyldiltiazem), and the internal standard. | Its distinct mass allows for specific detection separate from the unlabeled metabolite. |
Monitoring Degradation Kinetics of Diltiazem in Controlled Environments
Diltiazem hydrochloride is known to be susceptible to hydrolysis, particularly in aqueous solutions, leading to the formation of Desacetyldiltiazem as a major degradation product. impactfactor.orgresearchgate.net Studying the degradation kinetics is crucial for determining appropriate formulation strategies, storage conditions, and shelf-life for pharmaceutical products. researchgate.netnih.gov These studies often involve subjecting diltiazem to various stress conditions, such as different pH levels, temperatures, and humidity, and monitoring the concentration of both the parent drug and its degradants over time. d-nb.info
The decomposition of diltiazem to Desacetyldiltiazem often follows pseudo-first-order kinetics. researchgate.net To accurately determine the rate constants of this degradation, precise measurement of the formed Desacetyldiltiazem is necessary. This compound is employed as an internal standard in the analytical methods (e.g., HPLC, LC-MS) used to track the concentration of the degradant. nih.govnih.gov By adding a fixed amount of the labeled standard to each sample taken at various time points, the analytical method's precision is greatly enhanced, allowing for the reliable construction of concentration-time profiles and the accurate calculation of kinetic parameters. researchgate.net
Table 2: Illustrative Data on Diltiazem Degradation to Desacetyldiltiazem
| Time (hours) | Desacetyldiltiazem Formed at pH 2.0 (µg/mL) | Desacetyldiltiazem Formed at pH 5.0 (µg/mL) | Desacetyldiltiazem Formed at pH 9.0 (µg/mL) |
| 0 | 0.00 | 0.00 | 0.00 |
| 4 | 0.52 | 0.05 | 1.15 |
| 8 | 1.03 | 0.11 | 2.28 |
| 12 | 1.51 | 0.16 | 3.35 |
| 24 | 2.89 | 0.30 | 6.10 |
| Note: This table contains hypothetical data to illustrate the pH-dependent degradation of Diltiazem. The use of this compound as an internal standard would ensure the accuracy of these quantitative measurements. |
Use in Analytical Characterization of Diltiazem-Related Impurities
Regulatory bodies like the International Conference on Harmonisation (ICH) require that impurities in drug substances and products be identified and controlled to ensure safety and efficacy. d-nb.infonih.gov Desacetyldiltiazem is a known process-related impurity and a primary degradation product of Diltiazem. impactfactor.orgorientjchem.orgresearchgate.net Therefore, robust and validated analytical methods are required to quantify its presence in the final drug product. nih.gov
This compound serves as an invaluable tool in these quality control analyses. It is used as a labeled internal standard in stability-indicating HPLC or LC-MS methods to precisely quantify the levels of the Desacetyldiltiazem impurity. nih.govnih.gov The use of a stable isotope-labeled standard is the preferred method for achieving the highest level of accuracy in quantitative impurity profiling. researchgate.net This allows manufacturers to demonstrate that the level of this specific impurity is within the established regulatory limits, ensuring the quality and consistency of the pharmaceutical product. The availability of various deuterated analogs of diltiazem and its impurities underscores their importance as reference standards in the pharmaceutical industry. pharmaffiliates.com
Table 3: Role of this compound in Impurity Analysis
| Impurity Name | Impurity Type | Analytical Method | Function of this compound |
| Desacetyldiltiazem | Degradation Product / Process Impurity impactfactor.orgresearchgate.net | Stability-Indicating HPLC, LC-MS nih.govnih.gov | Serves as a stable isotope-labeled internal standard for accurate quantification. |
| Diltiazem Impurity A | Process Impurity | HPLC nih.gov | Not applicable. |
| Diltiazem Impurity B | Process Impurity | HPLC nih.gov | Not applicable. |
| Diltiazem Sulphoxide | Degradant / Process Impurity | HPLC nih.gov | Not applicable. |
Desacetyldiltiazem D5 Hcl As a Certified Reference Material Crm
Principles of Certified Reference Material Production and Certification
The production and certification of a Certified Reference Material (CRM) like Desacetyldiltiazem-d5 HCl is a meticulous process governed by international standards to ensure its quality and reliability. bdg.co.nzmassbank.eu These standards, primarily ISO 17034, provide a comprehensive framework for the competence of reference material producers. ajbasweb.commassbank.eu The fundamental goal is to create a material that is sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. bdg.co.nz
The production of a pure chemical CRM such as this compound typically involves the following key stages:
Synthesis and Purification: The process begins with the chemical synthesis of the compound. For this compound, this involves introducing five deuterium (B1214612) atoms into the Desacetyldiltiazem molecule. This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based analyses. Following synthesis, the compound undergoes rigorous purification steps to remove impurities.
Value Assignment (Characterization): This is the process of determining the certified value of a property, such as purity or concentration. For a high-purity substance like this compound, this involves using a variety of analytical techniques to identify and quantify any impurities present. The purity is then typically determined by a mass balance approach, subtracting the mass fractions of all identified impurities from 100%.
Certification: The certification process culminates in the issuance of a Certificate of Analysis (CoA). This document is vital as it provides the certified property value, its associated uncertainty, and a statement of metrological traceability. bdg.co.nz The CoA for a CRM is prepared according to guidelines such as ISO Guide 31 and includes comprehensive information on the material's identity, the methods used for characterization, and instructions for its proper use and storage. researchgate.net
The certification body must demonstrate competence, often through accreditation to standards like ISO/IEC 17025 for testing and calibration laboratories, ensuring that the characterization and certification procedures are performed to the highest standards. bdg.co.nzmassbank.eu
Table 1: Key Stages in CRM Production
| Stage | Description | Governing Principles/Standards |
|---|---|---|
| Material Selection & Synthesis | Chemical synthesis of the target compound with isotopic labeling, followed by extensive purification to achieve high purity. | Good Laboratory Practice (GLP), Chemical Synthesis Protocols |
| Homogeneity Assessment | Statistical analysis of samples from across the entire batch to ensure uniformity of the certified property. | ISO Guide 35, Statistical Analysis Methods |
| Stability Assessment | Evaluation of the material's properties under various conditions (temperature, light) over time to establish a shelf life and appropriate storage conditions. | ISO Guide 35, Accelerated and Real-Time Stability Studies |
| Characterization & Value Assignment | Use of multiple, independent, and validated analytical methods to determine the property value (e.g., purity) and its uncertainty. | ISO/IEC 17025, Metrologically Valid Procedures |
| Certification & Documentation | Issuance of a comprehensive Certificate of Analysis detailing the certified value, uncertainty, traceability, and proper handling. | ISO 17034, ISO Guide 31 |
Analytical Characterization of this compound CRM
The analytical characterization of a CRM is a critical step that validates its identity, purity, and other specified properties. While a specific Certificate of Analysis for this compound is not publicly available, the analytical techniques employed can be inferred from the characterization of its non-deuterated analogue, Desacetyl Diltiazem (B1670644) Hydrochloride, and from established analytical methods.
The characterization would typically involve a suite of powerful analytical techniques to provide orthogonal data, ensuring a comprehensive and reliable assessment. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The resulting spectra provide detailed information about the arrangement of atoms within the molecule, serving as a definitive confirmation of its identity. For this compound, NMR would also confirm the positions of the deuterium labels.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of a CRM. A validated, stability-indicating HPLC method is used to separate the main compound from any potential impurities. nih.govnih.govusp.org The purity is often determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram, typically at a specific UV wavelength (e.g., 240 nm). nih.govresearchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its elemental composition. For this compound, high-resolution mass spectrometry would confirm the correct mass, accounting for the five deuterium atoms. MS is also invaluable for identifying any impurities by determining their molecular weights and fragmentation patterns.
The table below shows representative analytical data based on the characterization of the non-deuterated analogue, Desacetyl Diltiazem Hydrochloride, which illustrates the typical specifications for such a reference material.
Table 2: Representative Analytical Characterization Data (for non-deuterated Desacetyl Diltiazem HCl)
| Analytical Test | Specification | Typical Result | Purpose |
|---|---|---|---|
| Appearance | White to Off-White Solid | Conforms | Physical identification |
| ¹H NMR | Conforms to structure | Conforms | Structural confirmation |
| Mass Spectrometry (MS) | Conforms to structure | Conforms | Molecular weight confirmation |
| HPLC Purity | >98% | 98.45% (at 210 nm) | Quantification of purity |
| Elemental Analysis | Conforms to theoretical values | %C: 57.09, %H: 6.37, %N: 6.74 | Confirmation of elemental composition |
| Chloride Content | Report Result | 8.49% by Ion Chromatography | Confirmation of salt form |
Data is illustrative and based on a Certificate of Analysis for the non-deuterated compound.
Role in Establishing Traceability and Ensuring Quality Assurance in Research Laboratories
Certified Reference Materials are fundamental to establishing metrological traceability in chemical measurements. supelco.com.tw Traceability ensures that a measurement result can be related to a stated reference, such as the International System of Units (SI), through an unbroken chain of comparisons, each with a stated uncertainty. supelco.com.tw this compound, as a CRM, plays a pivotal role in this process within research and clinical laboratories. veeprho.com
The primary applications of this compound CRM in quality assurance include:
Method Validation: When a laboratory develops a new analytical method for the quantification of Desacetyldiltiazem, the CRM is used to validate the method's performance characteristics. This includes assessing accuracy, precision, linearity, and specificity. By analyzing the CRM as an unknown sample, the laboratory can verify that its method produces accurate and reliable results.
Instrument Calibration: Many analytical instruments are comparative and require calibration with a standard of known composition. bdg.co.nzmassbank.eu this compound can be used to prepare calibration standards to create a calibration curve, against which unknown samples are measured. As a stable isotope-labeled internal standard, it is particularly valuable in LC-MS applications to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of the non-labeled analyte.
Quality Control: CRMs are used as quality control materials to monitor the ongoing performance of analytical systems. researchgate.net By regularly analyzing the CRM, laboratories can ensure that their measurement processes remain in a state of statistical control. Any deviation in the measured value of the CRM can indicate a problem with the instrument, reagents, or procedure.
Inter-laboratory Comparisons: CRMs are essential for proficiency testing and inter-laboratory comparison studies. By having multiple laboratories analyze the same CRM, the comparability and reliability of results between different laboratories can be assessed, which is crucial for regulatory compliance and the general acceptance of analytical data. biosynth.com
Stability Assessment of Reference Materials
Stability is an essential characteristic of any CRM. bdg.co.nz A reference material producer must provide evidence that the certified property value will remain valid over the intended shelf life of the material when stored under the specified conditions. researchgate.net The stability assessment for a CRM like this compound involves a rigorous program of testing. bdg.co.nz
The two primary types of stability studies conducted are:
Short-Term Stability Studies: These studies are designed to evaluate the impact of shipping conditions on the integrity of the CRM. Samples are exposed to a range of temperatures that simulate the potential extremes of transport for a defined period. The results of these studies ensure that the material can be shipped to customers without degradation.
Long-Term Stability Studies: These studies are performed to establish the shelf life of the CRM and to determine the optimal long-term storage conditions. Units of the reference material are stored at the recommended temperature (e.g., -20°C) and are tested at regular intervals over a prolonged period. cerilliant.com
In addition to real-time studies, accelerated stability studies are often employed. In these studies, samples are stored at elevated temperatures to increase the rate of potential degradation. The data from these studies can be used with models, such as the Arrhenius equation, to predict the long-term stability of the material at the recommended storage temperature. nih.gov
Table 3: Overview of Stability Assessment Studies
| Study Type | Purpose | Conditions | Outcome |
|---|---|---|---|
| Short-Term (Transport) | To ensure the material remains stable during shipment. | Samples are exposed to temperature cycling (e.g., -20°C to 40°C) for a short duration (e.g., 1-2 weeks). | Confirmation of appropriate shipping conditions. |
| Long-Term (Real-Time) | To determine the shelf life and confirm storage conditions. | Samples are stored at the recommended temperature (e.g., -20°C) and tested at set intervals (e.g., 6, 12, 24 months). | Establishment of an expiry or re-test date. |
| Accelerated | To predict long-term stability and identify potential degradation pathways quickly. | Samples are stored at elevated temperatures (e.g., 4°C, 25°C, 40°C) for a shorter period. | Prediction of shelf life and supporting data for long-term stability. |
Emerging Research Perspectives and Future Directions
Development of Novel Analytical Platforms for Desacetyldiltiazem-d5 HCl Quantification
The quantification of drug metabolites is a critical aspect of pharmacokinetic and metabolic studies. The development of novel analytical platforms for this compound is geared towards enhancing sensitivity, specificity, and throughput. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been foundational, emerging technologies are pushing the boundaries of detection and quantification. nih.govnih.gov
Future research is focused on the implementation of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), to achieve lower limits of detection and quantification. These methods are particularly advantageous in complex biological matrices where trace amounts of the analyte need to be accurately measured. Furthermore, the development of miniaturized and automated analytical systems, such as microfluidics-based platforms (Lab-on-a-Chip), promises to reduce sample and reagent consumption while increasing the speed of analysis.
| Analytical Platform | Advantage for this compound Quantification | Future Research Focus |
| High-Resolution Mass Spectrometry (HRMS) | High specificity and accuracy, enabling confident identification and quantification in complex matrices. | Miniaturization and coupling with advanced separation techniques. |
| Tandem Mass Spectrometry (MS/MS) | Enhanced sensitivity and selectivity through fragmentation analysis, reducing matrix interference. | Development of novel fragmentation strategies for improved structural elucidation. |
| Microfluidics (Lab-on-a-Chip) | High-throughput analysis, reduced sample volume, and potential for point-of-care applications. | Integration of sample preparation and analysis on a single chip. |
| Novel Ionization Techniques | Improved ionization efficiency leading to higher signal intensity and lower detection limits. | Exploration of ambient ionization methods for rapid and direct analysis. |
Integration with "Omics" Technologies in Metabolism Research
The era of "omics" has revolutionized our understanding of biological systems. The integration of this compound with metabolomics and proteomics is a promising frontier in metabolism research. In these large-scale studies of metabolites and proteins, deuterated standards like this compound play a pivotal role as internal standards for accurate quantification and for tracing metabolic pathways.
In metabolomics, this compound can be used to spike biological samples to correct for variations in sample preparation and instrument response, thereby improving the reliability of the metabolomic data. Furthermore, by administering a deuterated parent drug and tracing the appearance of deuterated metabolites like Desacetyldiltiazem-d5, researchers can elucidate metabolic pathways with high confidence and map the metabolic fate of the drug.
In proteomics, the focus is on identifying the specific enzymes responsible for drug metabolism. Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique where cells are grown in media containing "heavy" or "light" amino acids. By treating these cell populations with a drug and its deuterated metabolite, researchers can quantify changes in protein expression and identify the key enzymes, such as cytochrome P450 isoforms, involved in the metabolic conversion. This approach provides a deeper understanding of inter-individual variability in drug metabolism.
Advanced In Silico Modeling for Prediction of Metabolic Pathways and Degradation Mechanisms
In silico modeling has emerged as a powerful tool in drug discovery and development, offering a cost-effective and time-efficient way to predict the metabolic fate and degradation of pharmaceutical compounds. isotope.comcerilliant.com Advanced computational models are being increasingly applied to understand the behavior of this compound and its non-deuterated counterpart.
Software platforms such as Meteor Nexus, MetaSite, StarDrop, and Semeta utilize knowledge-based systems and machine learning algorithms to predict the sites of metabolism and the resulting metabolites. researchgate.net For Desacetyldiltiazem, these models can predict the enzymatic reactions, primarily hydrolysis of the acetyl group, that lead to its formation from diltiazem (B1670644). The inclusion of deuteration in these models allows for the prediction of the kinetic isotope effect (KIE), where the heavier deuterium (B1214612) atom can slow down the rate of metabolic reactions, potentially altering the metabolic profile of the parent drug.
Similarly, software like Zeneth can predict the degradation pathways of small organic molecules under various stress conditions. nih.gov For this compound, these models can simulate its degradation profile, for instance, through hydrolysis of the ester linkage, and predict the formation of degradants. This information is invaluable for formulation development and for ensuring the stability of the drug product. One study highlighted that diltiazem hydrochloride is susceptible to hydrolysis, leading to the formation of desacetyl-diltiazem, which is a major degradation product. nih.gov
| In Silico Tool | Application for this compound | Predicted Outcome |
| Meteor Nexus, MetaSite, StarDrop, Semeta | Prediction of metabolic pathways of the parent drug leading to Desacetyldiltiazem-d5. | Identification of key metabolizing enzymes and potential for altered metabolism due to deuteration. |
| Zeneth | Prediction of degradation pathways under various stress conditions. | Identification of potential degradation products and assessment of chemical stability. |
| Quantum Mechanics/Machine Learning Models | Estimation of reaction rates and kinetic isotope effects. | Quantitative prediction of the impact of deuteration on metabolic and degradation rates. |
Exploration of Stereoselective Analytical Methods for Deuterated and Non-Deuterated Forms
Diltiazem and its metabolite, desacetyldiltiazem, are chiral compounds, meaning they exist as enantiomers (mirror-image stereoisomers). The different enantiomers can have distinct pharmacological and toxicological profiles. Therefore, the development of stereoselective analytical methods is crucial. Research in this area is focused on the separation and quantification of the individual enantiomers of both the deuterated and non-deuterated forms of desacetyldiltiazem.
Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) have been successfully employed for the simultaneous enantioseparation of diltiazem and desacetyldiltiazem. researchgate.net These methods often utilize chiral stationary phases or chiral additives in the mobile phase to achieve separation.
A particularly interesting area of future research is the concept of "Deuterium-Enabled Chiral Switching" (DECS). cerilliant.com In some chiral molecules, the chiral center can be unstable and prone to racemization (interconversion between enantiomers). The substitution of a hydrogen atom with a deuterium atom at the chiral center can stabilize it, slowing down or preventing this interconversion. This allows for the separation and study of the individual, stable enantiomers. Exploring the application of DECS to desacetyldiltiazem could provide valuable insights into the specific biological activities of its enantiomers. Furthermore, the development of analytical methods capable of distinguishing between the deuterated and non-deuterated enantioisotopologues is an emerging field that will provide a more detailed understanding of stereoselective metabolism and disposition. semanticscholar.org
Applications in Understanding Chemical Stability and Degradation Pathways of Related Pharmaceutical Compounds
The use of this compound extends beyond its role as a metabolite standard. It serves as a valuable tool in understanding the chemical stability and degradation pathways of diltiazem and related pharmaceutical compounds. The primary degradation pathway for diltiazem is hydrolysis, which leads to the formation of desacetyldiltiazem. impactfactor.org
By using this compound as an internal standard in stability studies, researchers can accurately quantify the formation of the non-deuterated desacetyldiltiazem over time and under various stress conditions (e.g., changes in pH, temperature, and light exposure). This allows for the precise determination of degradation kinetics and the identification of factors that influence the stability of the parent drug.
Moreover, the kinetic isotope effect conferred by the deuterium atoms can be exploited to probe the mechanisms of degradation. If the rate of a particular degradation reaction is slowed down in the deuterated analog, it provides evidence that the cleavage of a carbon-deuterium bond is a rate-determining step in that pathway. This mechanistic insight is crucial for designing more stable drug formulations and for predicting the shelf-life of pharmaceutical products. Studies on the stability of diltiazem and its metabolites in plasma have highlighted the importance of proper storage conditions to prevent degradation, and the use of deuterated internal standards is essential for the accuracy of such investigations. nih.gov
Q & A
Basic Research Questions
Q. How can Desacetyldiltiazem-d5 HCl be identified and quantified in complex biological matrices?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., Diltiazem-d5) to enhance specificity and reduce matrix effects. Calibration curves should span expected physiological ranges (e.g., 1–100 ng/mL) with R² >0.98. Validate according to ICH guidelines for accuracy (85–115%), precision (CV <15%), and stability .
- Data Analysis : Employ isotope dilution techniques to correct for recovery variations. For example, compare the analyte-to-internal-standard peak area ratio against spiked standards .
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
- Synthesis Design : Follow USP/EP monographs for precursor handling (e.g., Diltiazem impurity F) and deuterium incorporation via acid-catalyzed exchange. Monitor reaction progress using NMR to confirm deuteration at specific positions (e.g., methyl groups) .
- Documentation : Provide detailed spectral data (¹H/¹³C NMR, HRMS) and chromatographic purity (>98%) in supplementary materials. Reference USP Desacetyl Diltiazem Hydrochloride RS for comparative analysis .
Q. How should researchers validate the purity of this compound for pharmacokinetic studies?
- Analytical Techniques : Perform high-performance liquid chromatography (HPLC) with UV detection at 235 nm, using a C18 column and mobile phase of acetonitrile-phosphate buffer (pH 3.0). Include system suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) .
- Impurity Profiling : Quantify known impurities (e.g., Diltiazem-d5) against USP reference standards. Acceptable limits: ≤0.5% for individual impurities, ≤1.0% total .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic stability be resolved?
- Experimental Design : Conduct parallel in vitro assays (e.g., human liver microsomes vs. hepatocytes) under standardized conditions (37°C, NADPH regeneration system). Use LC-MS/MS to quantify metabolite formation (e.g., N-desmethyl derivatives) .
- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify variables (e.g., enzyme batch, incubation time) contributing to discrepancies. Cross-validate with in vivo rodent studies .
Q. What strategies optimize the detection of trace-level impurities in this compound?
- Advanced Chromatography : Use ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles for improved resolution. Couple with charged aerosol detection (CAD) for non-UV-active impurities .
- Derivative Analysis : Apply post-column derivatization (e.g., dansyl chloride for amine impurities) to enhance sensitivity. Validate limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥3 and ≥10, respectively) .
Q. How do inter-pharmacopeial discrepancies (USP vs. EP) impact analytical method development?
- Comparative Study : Test both USP and EP reference standards under identical conditions. For example, compare dissolution profiles in biorelevant media (e.g., FaSSGF) using a USP Apparatus II (paddle) at 50 rpm .
- Regulatory Alignment : Propose harmonized acceptance criteria (e.g., ±5% deviation in assay results) through collaborative studies. Document method robustness via Youden’s ruggedness test .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
